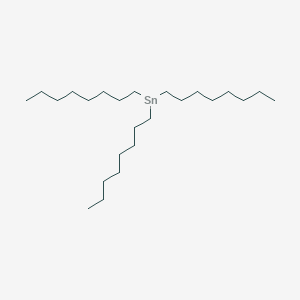
Tri-n-octyltin Hydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-n-octyltin hydride is an organotin compound with the chemical formula C24H51SnH. It is a colorless liquid that is soluble in organic solvents and is primarily used as a reagent in organic synthesis. This compound is known for its ability to donate hydrogen atoms, making it valuable in various chemical reactions, particularly those involving radical mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Tri-n-octyltin hydride can be synthesized through the reduction of tri-n-octyltin oxide with polymethylhydrosiloxane. The reaction typically proceeds as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Oct}_3\text{Sn})_2\text{O} \rightarrow 2 \text{Oct}_3\text{SnH} + \text{[MeSi(OH)O]}_n ] Alternatively, it can be prepared by reducing tri-n-octyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tri-n-octyltin oxide upon exposure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the distillation of tri-n-octyltin oxide and polymethylhydrosiloxane under reduced pressure. This method yields the hydride in good quantities and is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
Tri-n-octyltin hydride undergoes several types of reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis.
Radical Reactions: It participates in radical chain mechanisms, such as the reduction of organic halides to hydrocarbons.
Hydrostannylation: It adds to alkenes and alkynes to form organotin compounds.
Common Reagents and Conditions
Azobisisobutyronitrile (AIBN): Often used as a radical initiator in reactions involving this compound.
Light Irradiation: Can also initiate radical reactions involving this compound.
Major Products
Hydrocarbons: Formed from the reduction of organic halides.
Organotin Compounds: Resulting from hydrostannylation reactions.
科学研究应用
Tri-n-octyltin hydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
作用机制
The mechanism by which tri-n-octyltin hydride exerts its effects involves the donation of hydrogen atoms. This process occurs via a radical chain mechanism:
Initiation: A radical initiator, such as AIBN, generates a radical that abstracts a hydrogen atom from this compound.
Propagation: The resulting tri-n-octyltin radical reacts with an organic halide, forming a new radical and a hydrocarbon.
Termination: The new radical abstracts a hydrogen atom from another molecule of this compound, propagating the chain reaction.
相似化合物的比较
Similar Compounds
Tri-n-butyltin Hydride: Another organotin hydride with similar properties but different alkyl groups.
Tri-n-propyltin Hydride: Similar in structure but with shorter alkyl chains.
Tri-n-methyltin Hydride: Contains even shorter alkyl chains and exhibits different reactivity.
Uniqueness
Tri-n-octyltin hydride is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and applications. Its ability to participate in radical reactions and donate hydrogen atoms makes it a valuable reagent in organic synthesis .
属性
CAS 编号 |
869-59-0 |
|---|---|
分子式 |
C24H51Sn |
分子量 |
458.4 g/mol |
InChI |
InChI=1S/3C8H17.Sn/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3; |
InChI 键 |
XMHKTINRBAKEDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)CCCCCCCC |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)CCCCCCCC |
Key on ui other cas no. |
869-59-0 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















